Cirsimaritin

Catalog No.
S596742
CAS No.
6601-62-3
M.F
C17H14O6
M. Wt
314.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cirsimaritin

CAS Number

6601-62-3

Product Name

Cirsimaritin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

InChI

InChI=1S/C17H14O6/c1-21-14-8-13-15(16(20)17(14)22-2)11(19)7-12(23-13)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3

InChI Key

ZIIAJIWLQUVGHB-UHFFFAOYSA-N

Synonyms

4',5-dihydroxy-6,7-dimethoxy-flavone, 4',5-dihydroxy-6,7-dimethoxyflavone, cirsimaritin, skrofulein

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC
  • Inducing apoptosis: Studies have shown cirsimaritin can induce apoptosis, a form of programmed cell death, in various cancer cell lines, including those from liver, breast, and colon cancers [].
  • Targeting signaling pathways: Cirsimaritin may interfere with specific signaling pathways crucial for cancer cell survival and proliferation. For instance, research suggests it might suppress the Akt pathway, a critical regulator of cell growth and survival [].
  • Generating reactive oxygen species (ROS): Cirsimaritin may increase the production of ROS within cancer cells, leading to oxidative stress and ultimately cell death [].

Anti-inflammatory and Anti-oxidant Properties

Cirsimaritin exhibits anti-inflammatory and anti-oxidant properties, which may be beneficial in various diseases characterized by chronic inflammation and oxidative stress.

  • Anti-inflammatory effects: Studies suggest cirsimaritin can suppress the production of inflammatory mediators like cytokines and chemokines, which play a role in various inflammatory diseases such as arthritis and inflammatory bowel disease [].
  • Anti-oxidant activity: Cirsimaritin demonstrates free radical scavenging activity, helping to counteract the damaging effects of oxidative stress, which is implicated in numerous health conditions, including neurodegenerative diseases and cardiovascular diseases [].

Cirsimaritin is a natural compound classified as a dimethoxyflavone, characterized by the presence of methoxy groups at positions 6 and 7, and hydroxy groups at positions 5 and 4' of the flavone structure. Its chemical formula is C17H14O6, and it is commonly derived from various plant species, including Cirsium japonicum and Dracocephalum kotschyi . This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

  • For known compounds like Cirsiliol, discuss its potential biological activities based on its structure and related studies on similar flavonoids [].
  • Mention its interaction with other molecules or pathways (if known).
  • Data on the safety of specific compounds from Cirsium maritimum might be limited.
  • If the specific compound is identified, search for existing toxicity studies or follow general safety guidelines for handling plant extracts.
Typical of flavonoids. Its structure allows for several functional modifications, such as:

  • Hydroxylation: The presence of hydroxy groups can lead to further reactions with electrophiles.
  • Methylation: The methoxy groups can be replaced or modified under certain conditions.
  • Oxidation: Cirsimaritin can be oxidized to form different flavonoid derivatives.

For instance, reactions involving palladium on activated carbon in the presence of hydrogen have been reported to yield cirsimaritin with high efficiency .

Cirsimaritin exhibits a wide range of biological activities:

  • Antioxidant Activity: It has shown significant free radical scavenging ability, with studies indicating inhibition percentages ranging from 80% to 100% against DPPH radicals at concentrations of 100 µg/mL .
  • Anti-inflammatory Effects: Cirsimaritin has been demonstrated to reduce inflammation markers and enhance antioxidant enzyme activity, which protects against oxidative stress .
  • Antimicrobial Properties: It displays antibacterial, antiviral, and antiparasitic activities. For example, it has shown efficacy against Leishmania donovani and Trypanosoma cruzi with IC50 values in the low microgram range .
  • Anticancer Potential: Cirsimaritin has been reported to induce apoptosis in cancer cells and inhibit key enzymes involved in cancer progression .

The synthesis of cirsimaritin can be achieved through various methods:

  • Extraction from Natural Sources: Cirsimaritin is primarily isolated from plants like Cirsium japonicum through solvent extraction methods followed by chromatographic techniques .
  • Chemical Synthesis: Laboratory synthesis can involve the use of palladium-catalyzed reactions under hydrogen atmosphere to achieve high yields (up to 91%) .

Cirsimaritin has potential applications across several fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being investigated for therapeutic uses in conditions related to oxidative stress and inflammation.
  • Cosmetics: Its ability to stimulate melanogenesis makes it a candidate for skin care products aimed at pigmentation issues .
  • Food Industry: As a natural antioxidant, cirsimaritin could be utilized as a preservative in food products.

Several compounds share structural similarities with cirsimaritin. Here are comparisons highlighting its uniqueness:

Cirsimaritin's unique combination of methoxy and hydroxy substituents contributes to its distinct biological activities compared to these similar compounds. Its ability to stimulate melanogenesis while providing antioxidant protection sets it apart in both therapeutic and cosmetic applications.

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

314.07903816 g/mol

Monoisotopic Mass

314.07903816 g/mol

Heavy Atom Count

23

UNII

F59VJ7UX6B

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

6601-62-3

Wikipedia

Cirsimaritin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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